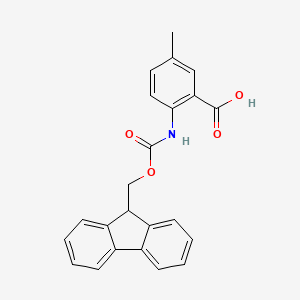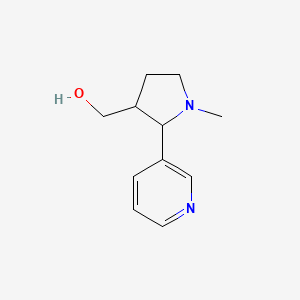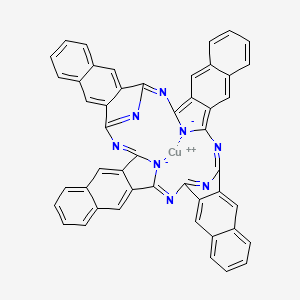![molecular formula C12H15N B3126281 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline CAS No. 3327-29-5](/img/structure/B3126281.png)
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
概要
説明
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is a compound with the molecular formula C12H15N . It has a molecular weight of 173.25 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . A convenient methodology via double intramolecular cyclization conducted by a Bischler-Napieralski cyclodehydration-imine reduction sequence, which is widely employed in the synthesis of isoquinoline alkaloids, was applied .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI string for this compound is InChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2 .Chemical Reactions Analysis
The compound has been used in the synthesis of new antimicrobial pyrrolo[2,1-a]isoquinolin-3-ones . The compounds bearing a benzylic moiety at the 8-position, for example, 8-benzyloxy-pyrrolo[2,1-a]isoquinolin-3-one (1a) and 8-(4-fluorobenzyloxy)-pyrrolo[2,1-a]isoquinolin-3-one (1e), as well as, a 8-chloro-9-methoxy moiety including the 8-chloro-9-methoxy-pyrrolo[2,1-a]isoquinolin-3-one (2a), provided the most fungicide and bactericide agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.25 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area of the compound is 3.2 Ų .科学的研究の応用
Hexahydropyrroloisoquinoline Derivatives and Alkaloid Analogues
Hexahydropyrrolo[2,1-a]isoquinolines have been explored for their potential in the synthesis of novel alkaloid analogues. Zhao and Eguchi (1998) demonstrated the use of 1,3-dipolar cycloaddition reactions in creating unique hexahydropyrroloisoquinolines, which are expected to be useful in studying alkaloid structures and functions due to the biological activities of isoquinoline alkaloids found in plant products (Zhao & Eguchi, 1998).
Serotonin Transporter Imaging
The structure of McN-5652, a derivative of hexahydropyrroloisoquinoline, was determined for its application in imaging the serotonin 5-HT transporter using positron emission tomography (PET). This demonstrates the compound's potential in neuroimaging and the study of neurological disorders (Schulze et al., 2001).
Synthesis of Pyrroloisoquinolines and Indoloisoquinolinones
Katritzky et al. (2001) explored the synthesis of pyrroloisoquinolinones and indoloisoquinolinones using hexahydropyrrolo[2,1-a]isoquinolines. This study contributes to the development of methods for constructing complex heterocyclic compounds, which are essential in the synthesis of pharmaceuticals and bioactive molecules (Katritzky, Mehta, & He, 2001).
Antimicrobial Activity
Moreno et al. (2012) synthesized a series of hexahydropyrrolo[2,1-a]isoquinolin-3-ones with varying substituents to evaluate their potential as antimicrobial agents. This study highlights the compound's relevance in discovering new antimicrobial substances (Moreno et al., 2012).
Multicomponent Synthesis of Pyrroloisoquinolines
Alizadeh and Zohreh (2008) presented a one-pot synthesis method for pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives. This efficient route to functionalized tetrahydropyrroloisoquinolines is significant for rapid and versatile synthesis in medicinal chemistry (Alizadeh & Zohreh, 2008).
将来の方向性
特性
IUPAC Name |
1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWABKYFLFHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3CCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)
![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

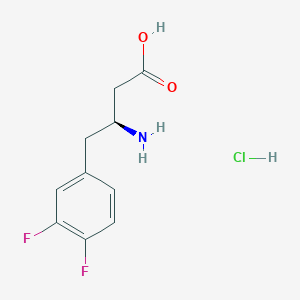
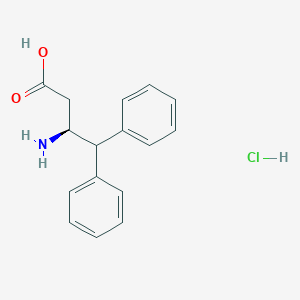

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)
